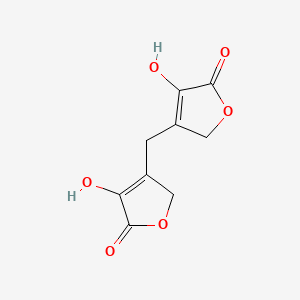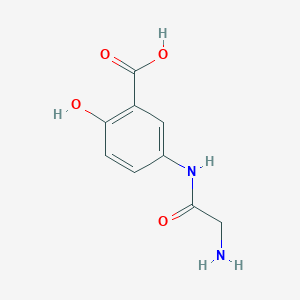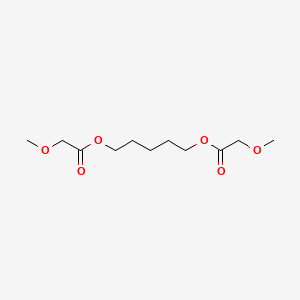
Pentane-1,5-diyl bis(methoxyacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentane-1,5-diyl bis(methoxyacetate) is an organic compound with the molecular formula C11H20O6. It is characterized by the presence of two ester groups and two ether groups, making it a versatile compound in various chemical reactions . This compound is used in multiple fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentane-1,5-diyl bis(methoxyacetate) typically involves the esterification of pentane-1,5-diol with methoxyacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of pentane-1,5-diyl bis(methoxyacetate) follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques like chromatography are often employed to ensure the consistency and quality of the product .
Análisis De Reacciones Químicas
Types of Reactions
Pentane-1,5-diyl bis(methoxyacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Aplicaciones Científicas De Investigación
Pentane-1,5-diyl bis(methoxyacetate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of pentane-1,5-diyl bis(methoxyacetate) involves its ability to participate in esterification and etherification reactions. The ester groups can undergo hydrolysis to release methoxyacetic acid, which can further interact with various biological targets. The compound’s reactivity is influenced by the presence of electron-donating methoxy groups, which enhance its nucleophilicity and electrophilicity .
Comparación Con Compuestos Similares
Similar Compounds
Pentane-1,5-diol: A precursor in the synthesis of pentane-1,5-diyl bis(methoxyacetate).
Methoxyacetic acid: Another precursor used in the esterification process.
1,5-Pentanediol diacrylate: A similar compound used in UV and EB cure formulations.
Uniqueness
Pentane-1,5-diyl bis(methoxyacetate) is unique due to its dual ester and ether functionalities, which provide it with a wide range of reactivity and applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
38342-45-9 |
|---|---|
Fórmula molecular |
C11H20O6 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
5-(2-methoxyacetyl)oxypentyl 2-methoxyacetate |
InChI |
InChI=1S/C11H20O6/c1-14-8-10(12)16-6-4-3-5-7-17-11(13)9-15-2/h3-9H2,1-2H3 |
Clave InChI |
OIJZGVLNGJLLCG-UHFFFAOYSA-N |
SMILES canónico |
COCC(=O)OCCCCCOC(=O)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


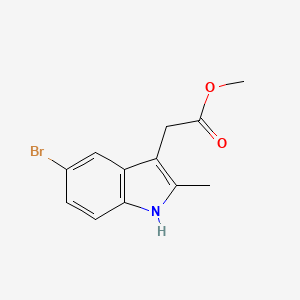
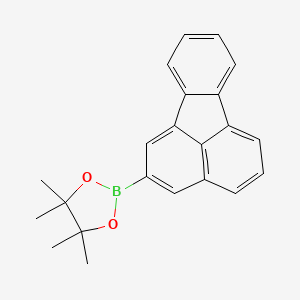
![1-Ethyl-4-[(4-methylphenyl)sulfonyl]benzene](/img/structure/B14007525.png)

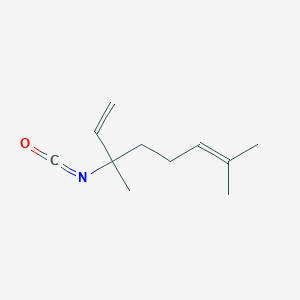
![4-[4-(3-phenylphenyl)phenyl]-6-[4-[3-(3-phenylphenyl)phenyl]phenyl]dibenzofuran](/img/structure/B14007539.png)
![[6-Benzoyloxy-2-(4-methylphenyl)sulfonyloxy-5-oxocyclohex-3-en-1-yl] benzoate](/img/structure/B14007541.png)

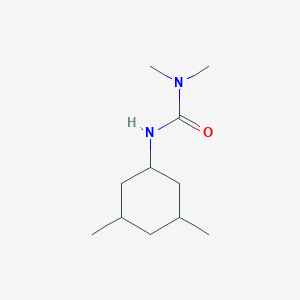
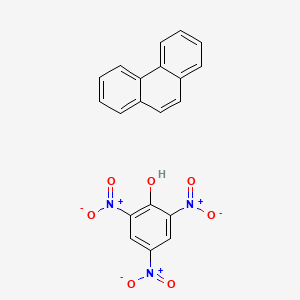
![5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide](/img/structure/B14007582.png)
![5,6-Dibromo-3-(methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007588.png)
